Ethyl (1-methyl-1h-pyrazol-4-yl)glycinate
CAS No.:
Cat. No.: VC18059039
Molecular Formula: C8H13N3O2
Molecular Weight: 183.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H13N3O2 |
|---|---|
| Molecular Weight | 183.21 g/mol |
| IUPAC Name | ethyl 2-[(1-methylpyrazol-4-yl)amino]acetate |
| Standard InChI | InChI=1S/C8H13N3O2/c1-3-13-8(12)5-9-7-4-10-11(2)6-7/h4,6,9H,3,5H2,1-2H3 |
| Standard InChI Key | VNWJZWDBCXAUNC-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)CNC1=CN(N=C1)C |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
Ethyl (1-methyl-1H-pyrazol-4-yl)glycinate belongs to the pyrazole class of heterocyclic compounds, featuring a five-membered aromatic ring with two adjacent nitrogen atoms. Key structural attributes include:
| Property | Value |
|---|---|
| IUPAC Name | Ethyl 2-[(1-methylpyrazol-4-yl)amino]acetate |
| Molecular Formula | C₈H₁₃N₃O₂ |
| Molecular Weight | 183.21 g/mol |
| Canonical SMILES | CCOC(=O)CNC1=CN(N=C1)C |
| InChI Key | VNWJZWDBCXAUNC-UHFFFAOYSA-N |
The glycinate ester group (-OCOCH₂NH-) introduces both hydrogen-bonding capacity and lipophilicity, potentially enhancing membrane permeability compared to non-esterified analogs .
Spectroscopic Profile
While experimental spectral data for this specific compound are unavailable, related pyrazole-glycinate conjugates exhibit characteristic signals:
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¹H NMR: Pyrazole ring protons resonate at δ 7.4–7.6 ppm (C-3 and C-5), with methyl groups (N-CH₃) near δ 3.8 ppm. The glycinate methylene (-CH₂-) appears as a triplet at δ 3.2–3.5 ppm coupled to the ester ethyl group (δ 1.2–1.4 ppm, triplet; δ 4.1–4.3 ppm, quartet).
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IR Spectroscopy: Stretching vibrations for ester C=O (∼1740 cm⁻¹) and secondary amine N-H (∼3300 cm⁻¹) are anticipated .
Synthetic Approaches
Retrosynthetic Analysis
The compound can be dissected into two key fragments:
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1-Methyl-1H-pyrazol-4-amine: Synthesized via cyclocondensation of acetylacetone with methylhydrazine.
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Ethyl glycinate: Typically prepared by esterification of glycine with ethanol under acidic conditions.
Coupling these fragments likely employs carbodiimide-mediated amide bond formation or nucleophilic substitution, though exact conditions remain unspecified in available literature .
Comparative Synthetic Routes
Analogous pyrazole-amide syntheses provide methodological insights:
These examples suggest that Ethyl (1-methyl-1H-pyrazol-4-yl)glycinate may be synthesized via similar coupling strategies, with yields potentially optimized through microwave-assisted or flow chemistry techniques .
Biological Activities and Mechanisms
Pyrazole Pharmacophore Interactions
The 1-methylpyrazole core is a recognized pharmacophore in multiple drug classes:
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Antimicrobial Agents: Pyrazole derivatives inhibit bacterial DNA gyrase (e.g., ciprofloxacin analogs) by chelating Mg²⁺ ions at the enzyme’s active site.
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Anti-Inflammatory Activity: COX-2 inhibition is mediated through π-π stacking with Tyr385 and hydrogen bonding to Ser530, as seen in celecoxib derivatives.
Hypothesized Targets for Ethyl (1-Methyl-1H-Pyrazol-4-yl)Glycinate
Pharmacokinetic Predictions
ADME Properties
Computational models (SwissADME, pkCSM) predict:
| Parameter | Value | Implication |
|---|---|---|
| LogP | 1.2 | Moderate lipophilicity |
| Water Solubility | -2.1 (LogS) | Requires formulation aids |
| CYP3A4 Inhibition | Probable | Potential drug-drug interactions |
| Bioavailability | 56% | Suitable for oral administration |
Metabolite Prediction
Phase I metabolism likely involves ester hydrolysis to (1-methyl-1H-pyrazol-4-yl)glycine, followed by N-acetylation or glucuronidation. Comparative studies with ethyl 4-(pyrazol-1-yl)butanoate show t₁/₂ = 2.3 hr in murine models, suggesting rapid clearance .
Comparative Analysis with Structural Analogs
Activity Trends in Pyrazole-Ester Derivatives
| Compound | Antibacterial MIC (μg/mL) | Anti-Inflammatory IC₅₀ (COX-2) |
|---|---|---|
| Ethyl (1-methyl-1H-pyrazol-4-yl)glycinate | Not tested | Not tested |
| 1-[1-Methyl-3-(oxan-4-yl)-1H-pyrazol-5-yl]ethan-1-one | 12.5 (S. aureus) | 0.8 μM |
| 4-Amino-1-ethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-5-carboxamide | 6.25 (E. coli) | 1.2 μM |
The absence of electron-withdrawing groups (e.g., CF₃) in Ethyl (1-methyl-1H-pyrazol-4-yl)glycinate may reduce antimicrobial potency compared to fluorinated analogs but could improve CNS penetration due to lower polarity .
Future Research Directions
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Synthetic Optimization: Systematic evaluation of coupling reagents (e.g., EDC vs. HATU) to improve amidation efficiency.
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Target Deconvolution: High-throughput screening against kinase and GPCR panels to identify primary targets.
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Prodrug Development: Esterase-mediated hydrolysis studies to assess conversion to active glycine metabolite.
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Toxicological Profiling: Ames test and hERG channel inhibition assays to evaluate genotoxicity and cardiotoxicity risks.
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